molecular formula C15H19N5OS B12257579 N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12257579
M. Wt: 317.4 g/mol
InChI Key: SOFLWMYCWQWHDL-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C15H19N5OS/c1-11-6-16-15(17-7-11)19(2)12-4-3-5-20(8-12)14(21)13-9-22-10-18-13/h6-7,9-10,12H,3-5,8H2,1-2H3

InChI Key

SOFLWMYCWQWHDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CSC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the pyrimidine ring is introduced. Common reagents used in these reactions include thionyl chloride, piperidine, and various amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure.

    Piperidine derivatives: Compounds like piperidine itself and various piperidine-based drugs.

    Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytosine

Uniqueness

N,5-dimethyl-N-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

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